molecular formula C20H21N3O3S B2621852 2,3-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 886897-81-0

2,3-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No. B2621852
CAS RN: 886897-81-0
M. Wt: 383.47
InChI Key: HOGKNAIMKAAIKB-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C -substituted imidazoles .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer and other diseases. More research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide in lab experiments is its potential to be used as a drug candidate. It has shown promise in preclinical studies and could potentially be developed into a new treatment for cancer and other diseases. However, there are also limitations to using this compound in lab experiments. It is a complex molecule that requires specialized knowledge and equipment to synthesize and study. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on 2,3-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide. One area of research is to further study its anti-cancer properties and to develop it into a new treatment for cancer. Another area of research is to study its anti-inflammatory properties and to develop it into a new treatment for inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and to design experiments to study its effects. Overall, this compound is a promising compound that has the potential to make a significant impact in the field of scientific research.

Synthesis Methods

The synthesis of 2,3-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves a series of chemical reactions that require specialized knowledge and equipment. One of the most common methods for synthesizing this compound is through the reaction of 2,3-dimethoxybenzaldehyde with 2-((5-phenyl-1H-imidazol-2-yl)thio)ethylamine. The resulting product is then treated with acetic anhydride to form the final compound. Other methods of synthesis exist, but this is the most commonly used method.

Scientific Research Applications

2,3-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry. This compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. Additionally, it has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Safety and Hazards

The safety and hazards of imidazole and its derivatives can vary widely depending on their specific structures and functional groups. Some imidazole derivatives are used as drugs and have been thoroughly tested for safety, while others may be novel compounds with unknown safety profiles .

properties

IUPAC Name

2,3-dimethoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-17-10-6-9-15(18(17)26-2)19(24)21-11-12-27-20-22-13-16(23-20)14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGKNAIMKAAIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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